molecular formula C8H11N3O B2480464 N-cyclobutyl-1H-pyrazole-3-carboxamide CAS No. 1928730-94-2

N-cyclobutyl-1H-pyrazole-3-carboxamide

Cat. No. B2480464
CAS RN: 1928730-94-2
M. Wt: 165.196
InChI Key: DVZBYWSJAOZRFL-UHFFFAOYSA-N
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Description

N-cyclobutyl-1H-pyrazole-3-carboxamide (CBPC) is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of pyrazole derivatives and has been extensively studied for its potential therapeutic applications. CBPC has shown promising results in various scientific research studies, and its unique chemical structure makes it an attractive candidate for drug development.

Scientific Research Applications

Anticancer Agents

N-cyclobutyl-1H-pyrazole-3-carboxamide: derivatives have shown promising results as potential anticancer agents. These compounds can inhibit the proliferation of cancer cells by interfering with specific cellular pathways. For instance, some pyrazole derivatives have been found to inhibit tyrosine kinases, which are crucial for the growth and survival of cancer cells . This makes them valuable candidates for developing new cancer therapies.

Antimicrobial Agents

Pyrazole derivatives, including N-cyclobutyl-1H-pyrazole-3-carboxamide , have been studied for their antimicrobial properties. These compounds can act against a variety of bacterial and fungal pathogens. Their mechanism often involves disrupting the cell membrane or inhibiting essential enzymes required for microbial survival . This application is particularly important in the context of rising antibiotic resistance.

Anti-inflammatory Agents

Research has indicated that N-cyclobutyl-1H-pyrazole-3-carboxamide derivatives possess significant anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2, which play a key role in the inflammatory response . This makes them potential candidates for treating inflammatory diseases like arthritis.

Antioxidant Agents

The antioxidant properties of N-cyclobutyl-1H-pyrazole-3-carboxamide derivatives have also been explored. These compounds can neutralize free radicals and reduce oxidative stress, which is implicated in various chronic diseases, including cardiovascular diseases and neurodegenerative disorders . Their ability to protect cells from oxidative damage makes them valuable in the development of therapeutic agents.

Antidiabetic Agents

Some studies have focused on the potential of N-cyclobutyl-1H-pyrazole-3-carboxamide derivatives as antidiabetic agents. These compounds can enhance insulin sensitivity and reduce blood glucose levels by modulating specific metabolic pathways . This application is particularly relevant given the global rise in diabetes prevalence.

Neuroprotective Agents

N-cyclobutyl-1H-pyrazole-3-carboxamide: derivatives have been investigated for their neuroprotective effects. These compounds can protect neurons from damage caused by oxidative stress and excitotoxicity, which are common features of neurodegenerative diseases like Alzheimer’s and Parkinson’s . Their ability to preserve neuronal function makes them promising candidates for neuroprotective therapies.

Antifungal Agents

In addition to their antibacterial properties, N-cyclobutyl-1H-pyrazole-3-carboxamide derivatives have shown efficacy against fungal pathogens. These compounds can inhibit the growth of fungi by targeting specific enzymes or disrupting cell wall synthesis . This application is crucial for developing new antifungal treatments, especially for resistant strains.

Antiviral Agents

Recent research has also explored the antiviral potential of N-cyclobutyl-1H-pyrazole-3-carboxamide derivatives. These compounds can inhibit viral replication by interfering with viral enzymes or blocking viral entry into host cells . This makes them potential candidates for treating viral infections, including emerging viral diseases.

SpringerLink MDPI MDPI

Safety and Hazards

The compound is associated with certain hazards, including skin and eye irritation. Precautions should be taken during handling and storage .

  • Future Directions

    • Researchers can explore the potential of N-cyclobutyl-1H-pyrazole-3-carboxamide in drug development, especially in the context of inflammation and cancer therapy. Further studies on its pharmacokinetics, toxicity, and efficacy are warranted .
  • Mechanism of Action

    Target of Action

    Similar compounds such as n-phenyl-1h-pyrazole-3-carboxamide have been found to target cyclin-dependent kinase 2 (cdk2) in humans . CDK2 is a crucial protein involved in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it a potential target for anticancer therapies.

    Mode of Action

    It’s suggested that similar pyrazole-3-carboxamide derivatives interact with their targets, possibly through dna-binding . This interaction could lead to changes in the DNA structure, affecting the transcription and replication processes.

    Biochemical Pathways

    Given the potential dna-binding properties of similar compounds , it’s plausible that this compound could affect pathways related to DNA replication and transcription, potentially leading to cell cycle arrest and apoptosis in cancer cells.

    Pharmacokinetics

    Similar compounds like n-phenyl-1h-pyrazole-3-carboxamide have been found to have unknown absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance . These properties significantly impact the bioavailability of the compound and its therapeutic efficacy.

    Result of Action

    Based on the potential dna-binding properties of similar compounds , it’s plausible that this compound could induce changes in DNA structure, affecting the transcription and replication processes, leading to cell cycle arrest and apoptosis in cancer cells.

    properties

    IUPAC Name

    N-cyclobutyl-1H-pyrazole-5-carboxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H11N3O/c12-8(7-4-5-9-11-7)10-6-2-1-3-6/h4-6H,1-3H2,(H,9,11)(H,10,12)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DVZBYWSJAOZRFL-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CC(C1)NC(=O)C2=CC=NN2
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H11N3O
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    165.19 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    N-cyclobutyl-1H-pyrazole-3-carboxamide

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